3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-acetyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8(16)10-4-3-5-11(6-10)20(17,18)13-7-12-14-9(2)15-19-12/h3-6,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLOQWPMNLHKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been found to have antimicrobial properties.

Mode of Action

1,2,4-oxadiazoles, a key structural component of this compound, have been found to have anti-infective properties. They interact with their targets, leading to changes that result in their anti-infective activities.

Biological Activity

The compound 3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide belongs to a class of sulfonamide derivatives that have garnered significant attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

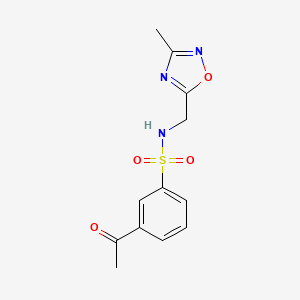

The structural formula of the compound can be represented as follows:

This indicates the presence of an acetyl group, an oxadiazole ring, and a benzenesulfonamide moiety, which contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study highlighted that derivatives with an acetyl group showed significantly greater antimicrobial activity against various bacterial strains compared to their non-acetylated counterparts. Specifically, the compound exhibited strong bactericidal effects against Staphylococcus aureus , including methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 50 | 95 |

| Escherichia coli | 100 | 88 |

| Candida albicans | 75 | 90 |

The mechanism of action for the antimicrobial effect is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Cytotoxicity Studies

Cytotoxicity assessments conducted on normal cell lines (e.g., L929 fibroblasts) indicated that the compound exhibits low toxicity at therapeutic concentrations. In contrast to some other derivatives in its class, which showed significant cytotoxic effects, this compound maintained cell viability above 80% at concentrations up to 200 µM .

Table 2: Cytotoxicity Results for this compound

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 50 | 85 |

| 100 | 80 |

| 200 | 75 |

The biological activity of this compound can be attributed to its structural features. The oxadiazole ring is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The presence of the acetyl group enhances lipophilicity, which may improve membrane permeability and facilitate interaction with intracellular targets .

Case Studies

Several studies have explored the efficacy of similar compounds in various therapeutic contexts:

- Antitubercular Activity : A related study on benzothiazole-based compounds indicated that modifications similar to those seen in our compound led to promising results against Mycobacterium tuberculosis, suggesting potential for further development in anti-tubercular therapies .

- Anti-inflammatory Properties : Research has shown that oxadiazole derivatives can also exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to analogs with sulfonamide, oxadiazole, or related heterocyclic motifs. Key differences in substitution patterns, heterocyclic cores, and physicochemical properties are summarized below.

Structural and Functional Analysis

Table 1: Comparative Analysis of Structural Analogs

Key Observations

Heterocyclic Core Variations: The 1,2,4-oxadiazole ring in the target compound provides enhanced metabolic stability compared to isoxazole (as in Sulfametoxazol) due to reduced ring strain and stronger N-O bonds .

Substitution Patterns: The 3-acetyl group on the benzene ring introduces electron-withdrawing effects, increasing sulfonamide acidity (pKa ~6–8) compared to amino-substituted analogs (e.g., Sulfametoxazol, pKa ~5–7) . Halogenated analogs (e.g., bromo-methoxybenzamide ) show higher lipophilicity (clogP ~2.5 vs. target compound’s ~1.8), influencing membrane permeability.

Linker and Functional Group Effects: Thioether-linked oxadiazoles (e.g., ) may exhibit reduced hydrolytic stability compared to sulfonamides, impacting pharmacokinetics.

Pharmacological Implications

- Sulfametoxazol is a well-known antibiotic, demonstrating that sulfonamide-isoxazole hybrids can achieve clinical utility. The target compound’s oxadiazole core may confer broader-spectrum activity due to improved resistance to enzymatic degradation.

- Compounds like and are designed for anticancer or antiviral applications, suggesting that the target compound’s acetyl and oxadiazole motifs could align with similar therapeutic niches, though specific data are lacking.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonamide formation followed by oxadiazole ring functionalization. Key steps include:

- Sulfonamide coupling : Reacting acetylated benzenesulfonyl chloride with 3-methyl-1,2,4-oxadiazole-5-methylamine under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Oxadiazole ring stability : Optimizing temperature (reflux in methanol or ethanol) and catalytic additives (e.g., acetic acid) to prevent ring degradation .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and solvent polarity (e.g., dichloromethane vs. THF) to minimize side products.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR : - and -NMR to confirm acetyl, sulfonamide, and oxadiazole moieties. -NMR peaks near δ 2.5–3.0 ppm indicate methyl groups on the oxadiazole and acetyl .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., S(6) ring motifs in sulfonamides) and π-π interactions between aromatic systems .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm substituent positions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., sulfonamide sulfur as electrophilic, oxadiazole nitrogen as nucleophilic) .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results for this compound?

- Methodological Answer :

- Dynamic NMR experiments : Resolve tautomerism or conformational flexibility in oxadiazole rings by varying temperature (e.g., 25°C to −40°C) .

- Isotopic labeling : Introduce - or -labels to track unexpected shifts in -NMR or IR spectra .

- Crystallographic validation : Compare experimental X-ray data with computed crystal packing models (e.g., Mercury CSD) to identify steric or electronic mismatches .

Q. How should researchers design experiments to study the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C, monitoring degradation via LC-MS. Sulfonamide bonds are prone to cleavage under acidic conditions .

- Photolysis assays : Use UV-Vis irradiation (254–365 nm) to assess stability, with GC-MS detection of byproducts like benzenesulfonic acid .

- Biotic degradation : Incubate with soil or microbial consortia (e.g., Pseudomonas spp.) and track metabolite formation via -NMR .

Q. What strategies mitigate solubility challenges in biological assays involving this compound?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins .

- Prodrug design : Synthesize ester or amide derivatives with improved lipophilicity, then hydrolyze in situ .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to increase bioavailability for cell-based assays .

Q. How can target engagement be validated in enzyme inhibition studies?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction with enzymes like carbonic anhydrase .

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .

- Covalent trapping : Incubate with -labeled probes and detect adducts via -NMR or fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.